1,2,3,4-Tetramethylanthracene
Overview
Description
1,2,3,4-Tetramethylanthracene is a polycyclic aromatic hydrocarbon with the molecular formula C18H18. It is a derivative of anthracene, where four methyl groups are substituted at the 1, 2, 3, and 4 positions of the anthracene ring. This compound is known for its unique photophysical and photochemical properties, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetramethylanthracene can be synthesized through several methods, including Friedel-Crafts alkylation and metal-catalyzed reactions. One common method involves the alkylation of anthracene with methylating agents in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction typically occurs under reflux conditions with an inert solvent like dichloromethane .
Industrial Production Methods: Industrial production of this compound often involves large-scale Friedel-Crafts alkylation processes. The reaction conditions are optimized to achieve high yields and purity, with careful control of temperature, pressure, and reaction time. The product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 1,2,3,4-Tetramethylanthracene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form anthraquinone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it to tetrahydro derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the anthracene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine with iron(III) bromide as a catalyst.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Tetrahydro derivatives.
Substitution: Brominated anthracene derivatives.
Scientific Research Applications
1,2,3,4-Tetramethylanthracene has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex polycyclic aromatic hydrocarbons and studying their photophysical properties.
Biology: Its derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific biological targets.
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetramethylanthracene involves its interaction with molecular targets through its aromatic and conjugated π-system. This interaction can lead to various effects, such as:
Photophysical Effects: Absorption and emission of light, making it useful in optoelectronic applications.
Biological Effects: Intercalation into DNA, inhibiting the activity of enzymes like topoisomerases, which can halt DNA replication and transcription.
Comparison with Similar Compounds
1,2,3,4-Tetramethylanthracene can be compared with other similar compounds, such as:
Anthracene: The parent compound, which lacks the methyl substitutions and has different photophysical properties.
1,2,3,4-Tetramethylnaphthalene: A similar compound with a naphthalene core instead of anthracene, exhibiting different chemical reactivity and applications.
1,4,5,8-Tetramethylanthracene: Another methylated anthracene derivative with substitutions at different positions, leading to variations in its chemical and physical properties.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct photophysical properties and reactivity compared to other methylated anthracenes. This makes it particularly valuable in the development of advanced materials for optoelectronic applications .
Properties
IUPAC Name |
1,2,3,4-tetramethylanthracene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18/c1-11-12(2)14(4)18-10-16-8-6-5-7-15(16)9-17(18)13(11)3/h5-10H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMQYNEJFQGWMIX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC3=CC=CC=C3C=C2C(=C1C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10904787 | |
Record name | 1,2,3,4-Tetramethylanthracene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10904787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137284-64-1 | |
Record name | 1,2,3,4-Tetramethylanthracene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10904787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.